2-[(1-Methylcyclobutyl)methyl]thiolane-2-carbaldehyde
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Overview
Description
2-[(1-Methylcyclobutyl)methyl]thiolane-2-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₈OS It is a thiolane derivative, which means it contains a five-membered ring with a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylcyclobutyl)methyl]thiolane-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutylmethyl halide with a thiolane derivative in the presence of a base. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylcyclobutyl)methyl]thiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
2-[(1-Methylcyclobutyl)methyl]thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(1-Methylcyclobutyl)methyl]thiolane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The sulfur atom in the thiolane ring can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene and its substituted analogs share the sulfur-containing ring structure.
Cyclobutyl derivatives: Compounds with cyclobutyl groups, such as cyclobutylmethylamine, have similar structural features.
Uniqueness
2-[(1-Methylcyclobutyl)methyl]thiolane-2-carbaldehyde is unique due to the combination of the cyclobutylmethyl group and the thiolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H18OS |
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Molecular Weight |
198.33 g/mol |
IUPAC Name |
2-[(1-methylcyclobutyl)methyl]thiolane-2-carbaldehyde |
InChI |
InChI=1S/C11H18OS/c1-10(4-2-5-10)8-11(9-12)6-3-7-13-11/h9H,2-8H2,1H3 |
InChI Key |
PODRWVZPNSXGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CC2(CCCS2)C=O |
Origin of Product |
United States |
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